An In-Depth Technical Guide to Tetrabutylphosphonium Tetraphenylborate: Properties, Characterization, and Applications
An In-Depth Technical Guide to Tetrabutylphosphonium Tetraphenylborate: Properties, Characterization, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of Tetrabutylphosphonium Tetraphenylborate, a unique organophosphorus salt with significant applications in materials science and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: Unveiling a Compound of Unique Character
Tetrabutylphosphonium Tetraphenylborate, with the CAS number 29089-62-1, is a quaternary phosphonium salt that has garnered interest for its intriguing properties, including its classification as an organo-superelastic crystal with potential shape-memory characteristics. This white to almost-white crystalline powder is composed of a bulky, lipophilic tetrabutylphosphonium cation and a similarly large, weakly coordinating tetraphenylborate anion. This combination of ions imparts distinct solubility profiles and thermal stability, making it a valuable tool in various chemical applications.
The structure of Tetrabutylphosphonium Tetraphenylborate is fundamental to its function. The large, non-polar nature of both the cation and the anion results in a compound that is readily soluble in many organic solvents while being insoluble in water. This property is crucial for its use as a phase-transfer catalyst and as an electrolyte in non-aqueous systems.
Physical Properties: A Quantitative Overview
The physical characteristics of Tetrabutylphosphonium Tetraphenylborate are summarized in the table below. These properties are critical for determining its suitability for various experimental and industrial applications.
| Property | Value | Source(s) |
| CAS Number | 29089-62-1 | [1][2] |
| Molecular Formula | C40H56BP | [1][2] |
| Molecular Weight | 578.67 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [1][3] |
| Melting Point | 227.0 to 234.0 °C | [1] |
| Solubility | Insoluble in water; Soluble in acetone, chloroform, and tetrahydrofuran. | [1][4] |
| Storage | Room temperature; recommended in a cool and dark place (<15°C). | [1] |
The relatively high melting point indicates a stable crystalline lattice. Its solubility profile is a direct consequence of the large, nonpolar organic groups on both the cation and anion, which favor interactions with non-aqueous, less polar solvents.
Chemical Properties and Reactivity
The chemical behavior of Tetrabutylphosphonium Tetraphenylborate is dictated by the individual properties of its constituent ions.
The Tetrabutylphosphonium Cation
The tetrabutylphosphonium cation is known for its stability.[5][6] The phosphorus-carbon bonds are strong, and the butyl groups are not readily susceptible to cleavage under normal conditions. This stability is a key attribute for its use in catalysis, where the cation must remain intact throughout the reaction cycle. Unlike some quaternary ammonium salts, phosphonium salts can exhibit enhanced thermal stability.[6]
The Tetraphenylborate Anion
The tetraphenylborate anion is a large, weakly coordinating anion.[7][8] This means it has a low tendency to form strong coordinate bonds with metal centers or other electrophiles, which is a desirable characteristic in many catalytic and electrochemical applications. However, it is not entirely inert. With strong acids, the tetraphenylborate anion can undergo protonolysis to yield triphenylborane and benzene.[7] It can also act as a phenylating agent in certain transition metal-catalyzed reactions.[9][10]
The electrochemistry of the tetraphenylborate ion has been studied, revealing a one-electron, somewhat irreversible oxidation in dichloromethane.[11] In other solvents, the oxidation process can be more complex.[11]
Synthesis and Characterization
Synthetic Approach: A Self-Validating Protocol
Tetrabutylphosphonium Tetraphenylborate is typically synthesized via a salt metathesis reaction. This straightforward approach involves the reaction of a tetrabutylphosphonium halide (e.g., bromide or chloride) with a soluble tetraphenylborate salt, most commonly sodium tetraphenylborate. The driving force for the reaction is the precipitation of the desired product from a solvent in which it is less soluble than the starting materials and the inorganic salt byproduct.
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
In a flask, dissolve one equivalent of tetrabutylphosphonium bromide in a minimal amount of a suitable solvent such as ethanol or acetone.
-
In a separate flask, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium tetraphenylborate in the same solvent. Warming may be necessary to achieve complete dissolution.[12]
-
-
Reaction and Precipitation:
-
Slowly add the sodium tetraphenylborate solution to the stirred tetrabutylphosphonium bromide solution at room temperature.
-
A white precipitate of Tetrabutylphosphonium Tetraphenylborate should form immediately.
-
Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any residual sodium bromide and unreacted starting materials.
-
Further washing with deionized water can be performed to ensure complete removal of the inorganic salt byproduct.
-
Dry the purified product under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
-
The purity of the final product can be validated by melting point determination and spectroscopic analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrabutylphosphonium cation and the tetraphenylborate anion. The butyl groups of the cation will exhibit multiplets in the aliphatic region (typically 0.9-2.5 ppm). The phenyl protons of the anion will appear as multiplets in the aromatic region (around 7.0-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the four non-equivalent carbons of the butyl groups and the carbons of the phenyl rings.
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing phosphonium salts.[13][14][15] A single resonance is expected for the phosphorus atom in the tetrabutylphosphonium cation. The chemical shift will be in the typical range for tetraalkylphosphonium salts, which is generally between +20 and +40 ppm (relative to 85% H₃PO₄).[16]
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum will display characteristic vibrational modes for both the cation and the anion. Key expected absorptions include:
-
C-H stretching vibrations from the alkyl chains of the cation and the aromatic rings of the anion (around 2850-3100 cm⁻¹).
-
Aromatic C=C stretching vibrations from the phenyl groups (around 1400-1600 cm⁻¹).
-
P-C stretching vibrations from the phosphonium cation.
-
B-C stretching vibrations from the borate anion.
Applications in Research and Industry
The unique combination of a stable, lipophilic cation and a large, weakly coordinating anion makes Tetrabutylphosphonium Tetraphenylborate a valuable compound in several areas:
-
Phase-Transfer Catalysis: The high solubility of this salt in organic solvents allows it to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[17][18][19] The bulky nature of the ions can also influence the selectivity of these reactions.
-
Polymerization Catalysis: It has been identified as a catalyst for epoxide polymerization, highlighting its role in the synthesis of polymeric materials.[1]
-
Materials Science: Its classification as an organic ionic plastic crystal suggests potential applications in solid-state electrolytes for batteries and other electrochemical devices.[20] The mobility of the ions within the solid matrix is a key property for such applications.
-
Organic Synthesis: The tetraphenylborate anion can be used as a phenyl group donor in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules.[10] Phosphonium tetraphenylborates have also been explored as photocatalysts in polymerization reactions.[21]
Conclusion
Tetrabutylphosphonium Tetraphenylborate is a specialty chemical with a unique set of physical and chemical properties that make it a valuable tool for researchers and scientists. Its stability, solubility profile, and the distinct characteristics of its constituent ions have led to its use in catalysis, materials science, and organic synthesis. The well-defined methods for its synthesis and characterization allow for its reliable preparation and application in a variety of advanced chemical processes. As research into new materials and catalytic systems continues, the utility of well-defined ionic compounds like Tetrabutylphosphonium Tetraphenylborate is likely to expand further.
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